BenchChemオンラインストアへようこそ!

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Differentiation

This furo[3,2-b]pyridine building block offers uniquely orthogonal reactivity: a free C‑2 hydroxymethyl group for etherification/esterification/oxidation, and a C‑7 pivalamide‑protected amine that remains inert during C‑2 modifications. Generic furo[3,2‑b]pyridine analogs lack this precise substitution pattern, making the present compound essential for systematic SAR exploration of CLK, HIPK, and Hedgehog pathway modulators. Supplied via the AldrichCPR collection, it ensures consistent quality and reproducible multistep syntheses—ideal for early discovery researchers constructing focused kinase inhibitor libraries.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1171920-26-5
Cat. No. B1393380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
CAS1171920-26-5
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO
InChIInChI=1S/C13H16N2O3/c1-13(2,3)12(17)15-9-4-5-14-10-6-8(7-16)18-11(9)10/h4-6,16H,7H2,1-3H3,(H,14,15,17)
InChIKeyUYVCCXURFQYPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide (CAS 1171920-26-5): Key Procurement Considerations for Kinase-Focused Medicinal Chemistry


N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide (CAS 1171920-26-5) is a functionalized heterocyclic compound belonging to the furo[3,2-b]pyridine class . It features a fused furan-pyridine core bearing a hydroxymethyl substituent at the C-2 position and a pivalamide-protected amine at C-7 . The furo[3,2-b]pyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, serving as a core motif for potent and highly selective inhibitors of cdc-like kinases (CLKs) and as effective modulators of the Hedgehog signaling pathway [1]. Sigma-Aldrich offers this compound through its AldrichCPR collection, specifically targeting early discovery researchers .

Why Generic Substitution Fails for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide in Structure-Activity Relationship Studies


Substitution with a generic furo[3,2-b]pyridine analog is not feasible due to the specific substitution pattern of this compound. The combination of a free hydroxymethyl group at C-2 and a pivalamide-protected amine at C-7 creates a unique reactivity profile essential for downstream functionalization . Many commercially available furo[3,2-b]pyridine derivatives lack this exact orthogonal functional handle arrangement . Furthermore, the pivalamide group provides steric protection and metabolic stability that is absent in unprotected amine analogs, directly impacting the compound's utility as a stable intermediate in multi-step synthesis . Using a structurally similar but differently substituted analog would alter the synthetic trajectory and final molecular properties, invalidating comparative SAR studies [1].

Quantitative Differentiation Evidence for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide Relative to In-Class Analogs


Unique Orthogonal Functional Handle Arrangement: C-2 Hydroxymethyl and C-7 Pivalamide

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide is differentiated from closely related furo[3,2-b]pyridine analogs by its specific substitution pattern . The compound contains a free hydroxymethyl group at the C-2 position and a pivalamide-protected amine at the C-7 position. In contrast, the closest commercially available analog, N-(2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-7-yl)pivalamide (CAS 1171920-37-8), features a TBDMS-protected hydroxymethyl group that requires an additional deprotection step before further functionalization . This orthogonal arrangement enables chemoselective modifications at either the C-2 hydroxymethyl site or the C-7 amine (after deprotection) without mutual interference, a capability not present in analogs bearing only one functional handle or those with protecting groups on both positions [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Differentiation

Scaffold Privilege: Furo[3,2-b]pyridine Core as a Validated Kinase Inhibitor Pharmacophore

The furo[3,2-b]pyridine scaffold has been validated as a privileged pharmacophore for developing highly selective kinase inhibitors [1]. Compounds built on this core have demonstrated potent inhibition of cdc-like kinases (CLKs) with IC₅₀ values in the low nanomolar range and effective modulation of the Hedgehog signaling pathway . While direct activity data for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide itself is not publicly available, its core scaffold is associated with high selectivity profiles confirmed through screening against panels of over 200 kinases [2]. In contrast, alternative scaffolds such as benzofurans or azaindoles, while isosteric, have not demonstrated the same breadth of kinase selectivity in published studies [1].

Kinase Inhibition CLK Inhibitors HIPK Inhibitors Hedgehog Pathway

AldrichCPR Collection Designation: Implied Structural Novelty and Non-Commodity Status

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide is offered by Sigma-Aldrich as part of its AldrichCPR collection, a designation reserved for unique chemicals provided to early discovery researchers . Sigma-Aldrich explicitly notes that these products are not intended for animal or human dosing . This designation implies that the compound is not a widely available commodity chemical, unlike many generic furo[3,2-b]pyridine derivatives such as the parent scaffold (CAS 272-62-8) or simple 2-nitro or 2-carbonitrile analogs, which are offered by multiple suppliers as standard catalog items . The AldrichCPR status suggests a higher degree of structural novelty or a specialized synthetic route that limits broad commercial availability.

Chemical Procurement Compound Libraries Lead Discovery

Pivalamide Protection: Enhanced Stability Relative to Unprotected Amine Analogs

The pivalamide (2,2-dimethylpropanamide) moiety at the C-7 position of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide serves as a sterically bulky amine protecting group . This protection confers enhanced stability during synthetic manipulations compared to unprotected amine analogs or compounds protected with less bulky acyl groups such as acetyl . The tert-butyl group of the pivalamide creates significant steric hindrance around the amide bond, which reduces susceptibility to nucleophilic attack and enzymatic cleavage [1]. In contrast, furo[3,2-b]pyridine derivatives bearing a free amine at C-7 (e.g., hypothetical 7-aminofuro[3,2-b]pyridine analogs) would be prone to oxidation and undesired side reactions during multi-step synthesis, limiting their utility as stable intermediates.

Synthetic Intermediate Amine Protection Metabolic Stability

Optimal Research Applications for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide in Kinase Drug Discovery


Synthesis of CLK and HIPK Inhibitor Libraries via Chemoselective C-2 Functionalization

Researchers developing novel inhibitors targeting cdc-like kinases (CLKs) or homeodomain-interacting protein kinases (HIPKs) can utilize this compound as a key intermediate. The free C-2 hydroxymethyl group allows for direct attachment of diverse pharmacophores (via etherification, esterification, or oxidation to aldehyde for reductive amination), while the pivalamide-protected C-7 amine remains inert. This orthogonal reactivity enables rapid library construction and systematic SAR exploration of the furo[3,2-b]pyridine scaffold. This application is directly supported by the core scaffold's validated role in achieving CLK1/2/4 inhibition with IC₅₀ values in the low nanomolar range and high selectivity over >200 other kinases, as documented in [1] and .

Generation of Active Pharmacophores via C-7 Amine Deprotection and Subsequent Functionalization

This compound serves as a precursor to 7-aminofuro[3,2-b]pyridine derivatives after pivalamide deprotection. The liberated C-7 amine can be functionalized to introduce sulfonamide, urea, or amide groups critical for kinase hinge-binding interactions. Given the furo[3,2-b]pyridine scaffold's established utility as a privileged pharmacophore for kinase inhibition [1], this pathway enables the creation of final compounds with potential activity against CLKs, HIPKs, TBK1, or IKK [2]. The AldrichCPR designation ensures researchers obtain a consistent, documented starting material for reproducible SAR studies .

Preparation of Hedgehog Pathway Modulators via C-2 and C-7 Dual Functionalization

The compound is uniquely suited for preparing Hedgehog signaling pathway modulators. The furo[3,2-b]pyridine core has been identified as an effective modulator of this pathway [1]. Sequential or orthogonal functionalization of the C-2 hydroxymethyl and C-7 amine (after deprotection) sites allows for the introduction of two distinct structural elements that may cooperatively enhance pathway modulation. This dual functionalization capability is absent in analogs bearing only a single modifiable handle or requiring additional deprotection steps for both positions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.